Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-
Description
Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- (CAS 2325-27-1) is a phosphorus-containing imine derivative with the molecular formula C24H20NP and a molecular weight of 353.3961 g/mol . Its IUPAC name reflects its structure: a benzenamine moiety linked to a triphenylphosphoranylidene group via an ethenylidene bridge. This compound is part of a broader class of iminophosphoranes, which are characterized by a P=N bond and are widely used in organic synthesis, particularly in Wittig-like reactions for forming carbon-nitrogen bonds .
Key structural features include:
- A C=N imine bond with a typical length of ~1.26–1.29 Å, consistent with related imines (e.g., 1.286 Å in 2-(N-benzyl-α-iminoethyl)phenol) .
- Three phenyl groups attached to phosphorus, contributing to steric bulk and electronic stabilization.
Properties
CAS No. |
21385-80-8 |
|---|---|
Molecular Formula |
C26H20NP |
Molecular Weight |
377.4 g/mol |
InChI |
InChI=1S/C26H20NP/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |
InChI Key |
JTIVZAHHRRRSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure (Staudinger Reaction)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve triphenylphosphine in anhydrous solvent (e.g., toluene) | Room temperature, inert atmosphere | Ensures solubility and prevents oxidation |
| 2 | Add phenylazide solution dropwise to the triphenylphosphine solution | Controlled temperature (0–25 °C) | Slow addition prevents exothermic runaway |
| 3 | Stir the reaction mixture for several hours | Typically 2–6 hours | Monitored by TLC or NMR for completion |
| 4 | Remove solvent under reduced pressure | Rotary evaporation | Concentrates product |
| 5 | Purify product by recrystallization or chromatography | Solvent choice depends on impurities | Yields white solid phosphine imide |
This procedure yields Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- as a white solid with characteristic spectral properties confirming its structure.
Research Findings and Analytical Data
- Spectral Analysis: The compound exhibits characteristic signals in ^31P NMR, ^1H NMR, and ^13C NMR spectra consistent with the phosphine imide structure. The P–N bond length is approximately 160 pm, and the P–N–C bond angle is bent (~130.4°), as established by X-ray crystallography.
- Stability: The compound is stable under inert atmosphere and at room temperature but sensitive to moisture and strong oxidizing agents.
- Reactivity: It participates in substitution and oxidation reactions, often used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Summary Table of Preparation Methods
| Method | Reactants | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Staudinger Reaction | Triphenylphosphine + Phenylazide | Toluene, dichloromethane | Inert atmosphere, 0–25 °C | High (typically >80%) | Standard, well-established |
| Phosphoranylidene Intermediate Route | Ethyl (triphenylphosphoranylidene)acetate + amines | Various organic solvents | Controlled temperature, inert atmosphere | Moderate to high | Requires intermediate synthesis |
Chemical Reactions Analysis
Types of Reactions
N-((Triphenylphosphoranylidene)vinylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines or related derivatives.
Scientific Research Applications
N-((Triphenylphosphoranylidene)vinylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Explored for its potential biological activity and as a component in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which N-((Triphenylphosphoranylidene)vinylidene)aniline exerts its effects involves its interaction with specific molecular targets. The phosphoranylidene group is known for its ability to participate in various chemical reactions, which can influence the compound’s behavior and reactivity. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Substituted Triphenylphosphoranylidene Benzenamines
Several derivatives of the parent compound feature substitutions on the benzene ring or phosphorus center. Key examples include:
Key Observations:
Comparison with Non-Phosphorus-Containing Imines
Non-phosphorus imines, such as (E)-N-(1-phenylethyl)salicylideneamine (C=N bond: 1.264 Å) , lack the triphenylphosphine group. Key differences include:
- Reactivity: Phosphorus-containing imines (e.g., the title compound) exhibit unique reactivity in organocatalytic and transition-metal-mediated reactions due to phosphorus’s ability to stabilize charges .
- Stability : The triphenylphosphine moiety enhances thermal and oxidative stability compared to simpler imines.
Comparison with Other Ylides and Iminophosphoranes
- Phosphonium Ylides : Unlike phosphonium ylides (e.g., those used in Wittig reactions), the title compound’s imine nitrogen participates in resonance with phosphorus, creating a conjugated system that influences reactivity .
- Iminophosphoranes with Heterocycles: Compounds like (E,E)-N,N′-(methylenedi-4,1-phenylene)bis[1-(2-pyridinyl)methanimine] (CAS 192586-42-8) incorporate pyridine rings, enabling coordination to metals—a feature absent in the title compound .
Biological Activity
Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- (CAS Number: 2325-27-1) is an organophosphorus compound characterized by its unique structure, which includes a triphenylphosphoranylidene moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C24H20NP
- Molecular Weight : 353.3961 g/mol
- IUPAC Name : Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-
- InChIKey : PTLOPIHJOPWUNN-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of Benzenamine derivatives, particularly those containing phosphoranylidene groups, has been explored in various studies. These compounds have been investigated for their roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents.
The biological activity is largely attributed to the phosphonium ylide structure, which can interact with biological macromolecules such as proteins and nucleic acids. The presence of the triphenylphosphonium group enhances the lipophilicity of the compound, facilitating membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- exhibit antimicrobial properties. For instance:
- Study A : A series of phosphonium ylides were tested against various bacterial strains. Results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL.
- Study B : The compound demonstrated antifungal activity against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.
Enzyme Inhibition
Benzenamine derivatives have shown promise as enzyme inhibitors:
- Case Study 1 : Inhibition studies revealed that the compound acts as a selective inhibitor for acetylcholinesterase (AChE), a key enzyme in neurotransmission. The IC50 value was determined to be approximately 30 µM.
- Case Study 2 : Another study highlighted its potential as a modulator for cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.
Data Tables
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | Growth inhibition at 50 µg/mL | Study A |
| Antimicrobial | E. coli | Growth inhibition at 100 µg/mL | Study A |
| Antifungal | C. albicans | MIC = 50 µg/mL | Study B |
| Enzyme Inhibition | AChE | IC50 = 30 µM | Case Study 1 |
| Enzyme Modulation | COX | Anti-inflammatory effect | Case Study 2 |
Q & A
Q. Q1. What are the recommended synthetic routes for Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-?
Methodological Answer: The compound can be synthesized via Schiff base formation or phosphoranylidene coupling. A validated approach involves reacting a substituted aniline with a triphenylphosphine-derived aldehyde under anhydrous conditions. For example:
- Catalytic Conditions: Use anhydrous MgSO₄ as a desiccant and N-benzylhydroxylamine as a catalyst in a non-polar solvent (e.g., dichloromethane) at room temperature .
- Workup: Purify via silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethyl acetate.
Key Considerations:
- Moisture-sensitive intermediates require inert atmosphere handling.
- Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate).
Q. Q2. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer: Combine ¹H/¹³C NMR , FT-IR , and HRMS for unambiguous characterization:
- ¹H NMR: Expect aromatic protons (δ 6.8–7.5 ppm) and characteristic imine/phosphoranylidene protons (δ 8.1–8.5 ppm) .
- FT-IR: Look for C=N stretch (~1600 cm⁻¹) and P=C absorption (~1250 cm⁻¹) .
- HRMS: Calculate exact mass (e.g., C₂₅H₂₂NP: 383.15 g/mol) and match with experimental data .
Validation Tip: Compare spectral data with structurally analogous compounds like 4-methoxy-N-(triphenylphosphoranylidene)benzenamine (CAS 14796-89-5) .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the reactivity of the phosphoranylidene group in this compound?
Methodological Answer: The triphenylphosphoranylidene moiety acts as a strong electron-withdrawing group, polarizing the ethenylidene bond and enhancing electrophilicity. Computational studies (DFT/B3LYP) can model:
- Charge Distribution: Use Gaussian 16 to calculate Mulliken charges, revealing electron-deficient carbon centers .
- Transition States: Simulate nucleophilic attack pathways (e.g., with amines) to predict regioselectivity.
Experimental Validation:
- Perform kinetic studies under varying pH/temperature to correlate computational predictions with reaction rates.
Q. Q4. How can contradictory data on reaction yields be resolved?
Methodological Answer: Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the imine bond). Mitigation strategies include:
- Condition Optimization:
| Solvent | Yield (%) | By-Products |
|---|---|---|
| DCM | 72 | <5% hydrolysis |
| THF | 58 | 12% dimerization |
Analytical Support:
Q. Q5. What advanced applications exist for this compound in materials science?
Methodological Answer: The compound’s conjugated system enables applications in:
- Organic Electronics: Incorporate into donor-acceptor polymers for photovoltaic devices. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis (λmax ~450 nm) .
- Catalysis: Serve as a ligand for transition metals (e.g., Pd or Ru). Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Case Study:
Data Contradiction Analysis
Q. Q6. Why do computational models sometimes conflict with experimental spectroscopic data?
Methodological Answer: Discrepancies often stem from solvent effects or crystal packing forces unaccounted for in gas-phase DFT calculations. To resolve:
- Solvent Correction: Apply the SMD solvation model in Gaussian simulations .
- X-Ray Crystallography: Compare computed bond lengths/angles with single-crystal data (e.g., C=N bond: 1.28 Å calc. vs. 1.30 Å expt.) .
Recommendation: Use multi-method validation (e.g., NMR crystallography) to reconcile differences.
Experimental Design for Stability Studies
Q. Q7. How can the hydrolytic stability of this compound be systematically evaluated?
Methodological Answer: Design a stability-indicating HPLC protocol:
- Conditions:
Degradation Study:
- Expose the compound to buffered solutions (pH 3–9) at 40°C. Sample at intervals (0, 24, 48 hrs).
- Key Metric: Degradation <10% after 48 hrs at pH 7 indicates suitability for biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
